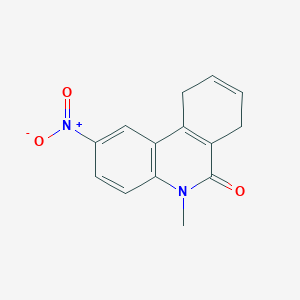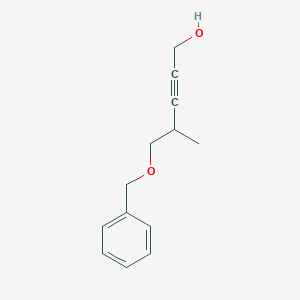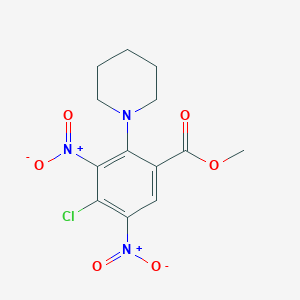
Methyl 4-chloro-3,5-dinitro-2-(piperidin-1-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-3,5-dinitro-2-(piperidin-1-yl)benzoate is a complex organic compound that features a benzoate ester functional group, a piperidine ring, and nitro substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-3,5-dinitro-2-(piperidin-1-yl)benzoate typically involves multiple steps. One common method includes the nitration of methyl 4-chloro-2-(piperidin-1-yl)benzoate, followed by purification and characterization of the final product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-chloro-3,5-dinitro-2-(piperidin-1-yl)benzoate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Ammonia or thiols, solvents like ethanol or water, elevated temperatures.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water, reflux conditions.
Major Products:
Reduction: Methyl 4-amino-3,5-dinitro-2-(piperidin-1-yl)benzoate.
Substitution: Methyl 4-chloro-3,5-dinitro-2-(substituted-piperidin-1-yl)benzoate.
Hydrolysis: 4-chloro-3,5-dinitro-2-(piperidin-1-yl)benzoic acid.
Applications De Recherche Scientifique
Methyl 4-chloro-3,5-dinitro-2-(piperidin-1-yl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 4-chloro-3,5-dinitro-2-(piperidin-1-yl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can undergo bioreduction, generating reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparaison Avec Des Composés Similaires
Methyl 4-chloro-3,5-dinitrobenzoate: Lacks the piperidine ring, making it less complex.
Methyl 4-amino-3,5-dinitro-2-(piperidin-1-yl)benzoate: Similar structure but with amino groups instead of nitro groups.
Methyl 4-chloro-3,5-dinitro-2-(morpholin-1-yl)benzoate: Contains a morpholine ring instead of a piperidine ring.
Uniqueness: Methyl 4-chloro-3,5-dinitro-2-(piperidin-1-yl)benzoate is unique due to the presence of both nitro groups and a piperidine ring, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
929194-10-5 |
|---|---|
Formule moléculaire |
C13H14ClN3O6 |
Poids moléculaire |
343.72 g/mol |
Nom IUPAC |
methyl 4-chloro-3,5-dinitro-2-piperidin-1-ylbenzoate |
InChI |
InChI=1S/C13H14ClN3O6/c1-23-13(18)8-7-9(16(19)20)10(14)12(17(21)22)11(8)15-5-3-2-4-6-15/h7H,2-6H2,1H3 |
Clé InChI |
KPTWSEZRSZMUKF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C(=C1N2CCCCC2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



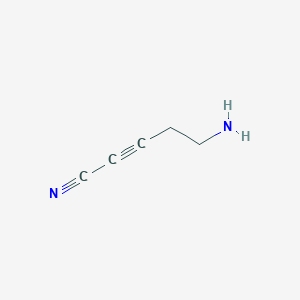
![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}phenol](/img/structure/B14177079.png)
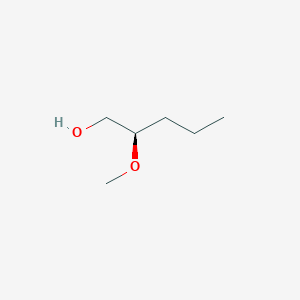


![N'-(cyclooctylideneamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide](/img/structure/B14177102.png)
![N-[(4-Fluorophenyl)methyl]-6-(3-methoxyphenyl)pyrazin-2-amine](/img/structure/B14177115.png)
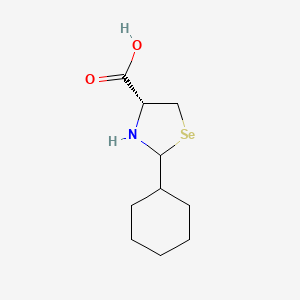
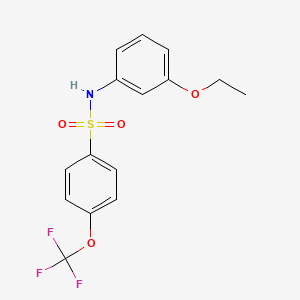
![Diphenyl 1-[2-(propane-2-sulfonyl)phenyl]ethyl phosphate](/img/structure/B14177135.png)
![3-Methoxy-5-[(4-methoxyphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14177139.png)
